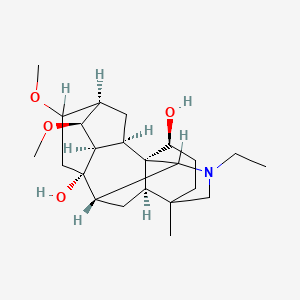

Karasamine

Description

Karasamine is a diterpenoid alkaloid first isolated from the aerial parts of Aconitum karakolicum (Ranunculaceae) . Its molecular formula is C₂₃H₃₇NO₄ (molecular weight: 391.55 g/mol), with the systematic name O14,O16-dimethyl-N-ethyl-karasamine (CAS No. 84714-33-0) . Structurally, it features a diterpene skeleton modified with methyl, ethyl, and oxygenated functional groups. Key derivatives include 1-O-benzoylthis compound (CAS 84732-43-4) and 8-O-acetylthis compound (CAS 161993-25-5), synthesized via benzoylation and acetylation reactions, respectively . These derivatives highlight the reactivity of hydroxyl groups in this compound, enabling structural diversification for pharmacological studies.

Properties

CAS No. |

84714-33-0 |

|---|---|

Molecular Formula |

C23H37NO4 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5R,8S,9S,16S,17R)-11-ethyl-4,6-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16-diol |

InChI |

InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(25)23-13-8-12-15(27-3)10-22(26,18(13)19(12)28-4)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3/t12-,13-,14+,15?,16-,17+,18-,19+,20?,21?,22+,23-/m1/s1 |

InChI Key |

PEUHZLSMLRCFJM-RLDBGSGHSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C |

Isomeric SMILES |

CCN1CC2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C |

Synonyms |

karasamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Karasamine belongs to a class of diterpenoid alkaloids commonly found in Aconitum and Delphinium species. Below is a comparative analysis with related compounds:

Structural Features

Table 1: Structural and Functional Group Comparison

| Compound | Molecular Formula | Molecular Weight | Source | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₂₃H₃₇NO₄ | 391.55 | Aconitum karakolicum | O14,O16-dimethyl, N-ethyl |

| Neoline | C₂₄H₃₉NO₅ | 433.58 | Aconitum spp. | Multiple hydroxyl, acetyl groups |

| Songorine | C₂₂H₃₁NO₃ | 357.49 | Aconitum soongaricum | Ketone, methyl ester |

| Delsoline | C₂₅H₄₁NO₇ | 467.60 | Delphinium spp. | Lactone ring, hydroxyl groups |

- This compound vs. Neoline: While both are diterpenoid alkaloids, Neoline (C₂₄H₃₉NO₅) has additional oxygen atoms and acetyl groups, enhancing its polarity compared to this compound .

- This compound vs. Songorine : Songorine lacks the N-ethyl and O-methyl groups of this compound, instead featuring a ketone and methyl ester, which may reduce its stability under basic conditions .

- This compound vs. Delsoline : Delsoline contains a lactone ring, absent in this compound, which influences its pharmacokinetic properties, such as solubility and bioavailability .

Spectral and Chemical Reactivity

- ¹³C NMR Data : this compound exhibits distinct quaternary carbon shifts at δ 70–90 ppm, attributed to its O-methyl and N-ethyl groups, differing from the δ 50–60 ppm signals in lactone-type alkaloids like Delsoline .

- Fragmentation Patterns : Mass spectrometry reveals this compound fragments at m/z 330 (loss of –OCH₃), while Songorine fragments at m/z 298 (loss of –COOCH₃), reflecting differences in substituent lability .

- Derivatization Potential: this compound’s 1-O-benzoyl derivative demonstrates selective reactivity at the hydroxyl group, a feature less pronounced in Neoline due to steric hindrance from acetyl groups .

Pharmacological and Physicochemical Properties

- Solubility : this compound’s moderate solubility in ether and acetone contrasts with the high aqueous solubility of lactone-containing alkaloids like Delsoline .

- Toxicity: Diterpenoid alkaloids, including this compound, are generally cardiotoxic and neurotoxic, but the presence of O-methyl groups in this compound may mitigate these effects compared to unmodified analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.